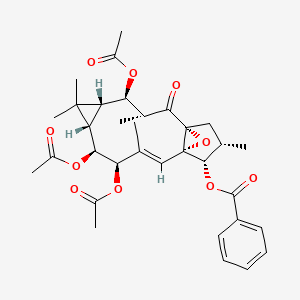
SARS-CoV-2 Mpro-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2 Mpro-IN-7 is a novel inhibitor targeting the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. This compound has shown promising results in inhibiting the activity of the main protease, thereby potentially reducing the replication and spread of the virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-7 involves several key steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride. This is followed by the nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification processes to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2 Mpro-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, as mentioned earlier.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Sodium azide is a common reagent for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution reaction with sodium azide results in the formation of a 7-azido derivative .
Aplicaciones Científicas De Investigación
SARS-CoV-2 Mpro-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the main protease of SARS-CoV-2.
Biology: Researchers use it to investigate the biological pathways involved in viral replication and to identify potential drug targets.
Medicine: The compound is being explored as a potential antiviral drug for the treatment of COVID-19.
Industry: Pharmaceutical companies are interested in developing this compound as part of their antiviral drug pipelines
Mecanismo De Acción
SARS-CoV-2 Mpro-IN-7 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By inhibiting this protease, this compound effectively blocks the replication of the virus. The compound interacts with the active site of the protease, forming a covalent bond with the catalytic cysteine residue, thereby preventing the protease from performing its function .
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir: An antiviral component of Paxlovid, which also targets the main protease of SARS-CoV-2.
GC-376: Another main protease inhibitor with a similar mechanism of action.
Ensitrelvir: A recently approved main protease inhibitor for the treatment of COVID-19
Uniqueness
SARS-CoV-2 Mpro-IN-7 is unique in its specific chemical structure and binding affinity to the main protease. It has shown promising results in preclinical studies, demonstrating potent inhibitory activity and selectivity for the main protease. This makes it a valuable candidate for further development as an antiviral drug .
Propiedades
Fórmula molecular |
C33H34Br2N3O5P |
|---|---|
Peso molecular |
743.4 g/mol |
InChI |
InChI=1S/C33H34Br2N3O5P/c1-4-42-44(41,43-5-2)38-19-24(18-22-10-14-25(34)15-11-22)30(39)32(21-38)28(23-12-16-26(35)17-13-23)20-37(3)33(32)27-8-6-7-9-29(27)36-31(33)40/h6-18,28H,4-5,19-21H2,1-3H3,(H,36,40)/b24-18+/t28-,32+,33+/m0/s1 |
Clave InChI |
SYDFLVSOJRGDFZ-BRVOIXDRSA-N |
SMILES isomérico |
CCOP(=O)(N1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC |
SMILES canónico |
CCOP(=O)(N1CC(=CC2=CC=C(C=C2)Br)C(=O)C3(C1)C(CN(C34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)







![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
